(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine
CAS No.: 937202-23-8
Cat. No.: VC8154309
Molecular Formula: C20H27NOSi
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937202-23-8 |
|---|---|
| Molecular Formula | C20H27NOSi |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | tert-butyl-diphenyl-[(3S)-pyrrolidin-3-yl]oxysilane |
| Standard InChI | InChI=1S/C20H27NOSi/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-17-14-15-21-16-17/h4-13,17,21H,14-16H2,1-3H3/t17-/m0/s1 |
| Standard InChI Key | WZTJJHSTQOTADQ-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCNC3 |
| SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3 |
| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of (S)-[trimethylsiloxy(diphenyl)methyl]pyrrolidine features a pyrrolidine ring with a stereogenic center at the C2 position. The trimethylsiloxy group (-OSi(CH)) and diphenylmethyl moiety (-C(CH)) are attached to this chiral center, conferring both steric bulk and electronic modulation . Key molecular descriptors include:
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IUPAC Name: (2S)-2-[Diphenyl(trimethylsilanyloxy)methyl]pyrrolidine
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SMILES: CSi(C)OC([C@@H]1CCCN1)(c2ccccc2)c3ccccc3
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InChI Key: RSUHWMSTWSSNOW-IBGZPJMESA-N
The compound’s optical activity, reported as [α] = -50° (c = 1 in chloroform), underscores its chiral purity .
Synthesis and Manufacturing
The synthesis of (S)-[trimethylsiloxy(diphenyl)methyl]pyrrolidine typically proceeds via silylation of (S)-α,α-diphenylprolinol. This two-step process involves:
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Preparation of (S)-α,α-Diphenylprolinol:
L-Prolinol undergoes a Grignard reaction with bromobenzene to install the diphenylmethyl group, followed by resolution to isolate the (S)-enantiomer . -
Silylation:
The hydroxyl group of (S)-α,α-diphenylprolinol is protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction proceeds under anhydrous conditions at 0–25°C, yielding the silyl ether in >90% purity .
Physicochemical Properties
The compound exhibits the following physical properties, as documented in commercial catalogs and safety data sheets :
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 325.52 g/mol | - |
| Density | 1.0459 g/mL | 25°C |
| Refractive Index | = 1.5513 | - |
| Optical Rotation | [α] = -50° | c = 1 in CHCl |
| Storage Temperature | 2–8°C | Under inert atmosphere |
Applications in Asymmetric Catalysis
(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine is a cornerstone in organocatalysis, enabling enantioselective transformations via enamine or iminium ion intermediates. Notable applications include:
Oxyamination of Aldehydes
The catalyst facilitates the direct oxyamination of α,β-unsaturated aldehydes, yielding chiral β-amino alcohols with >90% enantiomeric excess (ee). This reaction, reported by Jørgensen and Hayashi, employs nitrosobenzene as the electrophilic nitrogen source :
Michael Additions
In asymmetric Michael additions, the catalyst induces enantioselectivity in the conjugate addition of aldehydes to nitroolefins. For example, the addition of propanal to β-nitrostyrene achieves 85% ee and 92% yield .
Cycloaddition Reactions
The compound catalyzes [4+2] cycloadditions between α,β-unsaturated aldehydes and dienes, forming cyclohexene derivatives with quaternary stereocenters.
Comparative Performance with Related Catalysts
The (S)-enantiomer outperforms its (R)-counterpart and other silyl-protected analogues in several reactions. Key comparative data include:
| Reaction Type | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Oxyamination | (S)-Enantiomer | 95 | 94 |
| (R)-Enantiomer | 93 | 5 | |
| Michael Addition | (S)-Enantiomer | 92 | 85 |
| (S)-TBS Protected | 88 | 78 |
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